SGC-CLK-1

Description

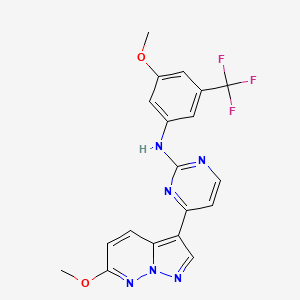

Properties

Molecular Formula |

C19H15F3N6O2 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-methoxy-5-(trifluoromethyl)phenyl]pyrimidin-2-amine |

InChI |

InChI=1S/C19H15F3N6O2/c1-29-13-8-11(19(20,21)22)7-12(9-13)25-18-23-6-5-15(26-18)14-10-24-28-16(14)3-4-17(27-28)30-2/h3-10H,1-2H3,(H,23,25,26) |

InChI Key |

GJYVLTPTDBQQCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN2C(=C(C=N2)C3=NC(=NC=C3)NC4=CC(=CC(=C4)C(F)(F)F)OC)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

SGC-CLK-1: A Selective Chemical Probe for CLK Kinases - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases (CLK) 1, 2, and 4. Developed by the Structural Genomics Consortium (SGC), this compound serves as a critical tool for elucidating the biological functions of CLK kinases, particularly their role in pre-mRNA splicing, and for exploring their therapeutic potential in diseases such as cancer.[1][2] This document details the biochemical and cellular activity of this compound, its selectivity profile, and comprehensive protocols for its application in key experimental assays. A structurally related negative control, SGC-CLK-1N, is also described, providing a crucial tool for validating on-target effects.

Introduction to CLK Kinases and this compound

The Cdc2-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1][3] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[3][4] This phosphorylation event governs the subcellular localization and activity of SR proteins, thereby influencing splice site selection and the overall process of gene expression.[4][5] Dysregulation of CLK activity and alternative splicing is implicated in numerous diseases, including various cancers, making them attractive targets for therapeutic intervention.[4][6]

This compound (also known as CAF-170) is a potent, cell-permeable, ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[7][8] Its high selectivity and well-characterized biological activity, alongside the availability of an inactive control compound (SGC-CLK-1N), make it an invaluable tool for studying the cellular consequences of CLK inhibition.[1][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its negative control, SGC-CLK-1N, is provided below.

| Property | This compound | SGC-CLK-1N |

| IUPAC Name | N-(3-methoxy-5-(trifluoromethyl)phenyl)-4-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine | N-(3-methoxy-5-(trifluoromethyl)phenyl)-4-(6-methoxy-pyrazolo[1,5-b]pyridazin-3-yl)-6-methylpyrimidin-2-amine |

| Molecular Formula | C₁₉H₁₅F₃N₆O₂ | C₂₀H₁₇F₃N₆O₂ |

| Molecular Weight | 416.4 g/mol | 429.4 g/mol |

| Appearance | Solid | Solid |

| Solubility | Soluble in DMSO up to 10 mM | Soluble in DMSO |

| Storage | Stable as a solid at room temperature. DMSO stock solutions are stable at -20°C. | Stable as a solid at room temperature. DMSO stock solutions are stable at -20°C. |

| SMILES | COC1=NN2N=CC(C3=NC(NC4=CC(C(F)(F)F)=CC(OC)=C4)=NC=C3)=C2C=C1 | COC1=NN2N=CC(C3=NC(NC4=CC(C(F)(F)F)=CC(OC)=C4)=NC(C)=C3)=C2C=C1 |

| InChIKey | GJYVLTPTDBQQCY-UHFFFAOYSA-N | BJVQXSHZMUFJBQ-UHFFFAOYSA-N |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the ATP pocket of CLK kinases, thereby inhibiting their catalytic activity.[8] The primary downstream effect of CLK inhibition is the reduced phosphorylation of SR proteins.[1][10] Unphosphorylated or hypophosphorylated SR proteins are retained in nuclear speckles and are unable to participate in the formation of the spliceosome.[11] This disruption of the splicing machinery leads to alterations in pre-mRNA splicing patterns.[3]

A key aspect of CLK-mediated splicing regulation involves a symbiotic relationship with SR protein kinase 1 (SRPK1). While CLKs phosphorylate SR proteins, SRPK1 interacts with CLK1 to facilitate the release of the phosphorylated SR proteins, allowing them to engage with the spliceosome.[12][13][14] This interplay is crucial for efficient splicing.

At lower concentrations (e.g., 500 nM), this compound has been shown to induce a distinct phenotype: the reversible mislocalization of both CLK2 and phosphorylated SR (pSR) proteins from punctate nuclear speckles to a diffuse nucleoplasmic distribution.[13][15][16] This effect on protein localization occurs without a significant reduction in the overall levels of pSR proteins and appears to be a more sensitive cellular readout of this compound activity than the global reduction of SR protein phosphorylation, which is observed at higher concentrations (e.g., 5 µM).[15]

Quantitative Data and Selectivity Profile

The potency and selectivity of this compound have been extensively characterized using various assay platforms. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Potency (IC₅₀, nM)

| Target | In Vitro Binding Assay (Luceome)[4] | Enzymatic Assay (Eurofins)[1][17] | Cellular Target Engagement (NanoBRET)[4][5] |

| CLK1 | 41 nM | 13 nM | 165 nM |

| CLK2 | 36 nM | 4 nM | 70 nM |

| CLK3 | >10,000 nM | 363 nM | Not Determined |

| CLK4 | Not Determined | 46 nM | 100 nM |

Table 2: Kinase Selectivity Profile (KINOMEscan®)

This compound was profiled against 403 wild-type kinases at a concentration of 1 µM. The selectivity score, S(35) at 1 µM, was 0.02, indicating high selectivity. Only six kinases showed a Percent of Control (PoC) of less than 35.[4]

| Kinase Target | Percent of Control (PoC) @ 1 µM[15] |

| CLK1 | < 35 |

| CLK2 | < 35 |

| CLK4 | < 35 |

| HIPK1 | < 35 |

| HIPK2 | < 35 |

| MAPK15 (ERK8) | < 35 |

Table 3: Off-Target Activity (IC₅₀, nM)

| Off-Target | Enzymatic Assay IC₅₀ (nM)[17] |

| HIPK1 | 50 |

| HIPK2 | 42 |

| STK16 | 49 |

| DYRKs | No significant activity reported. The lack of potent activity against the closely related DYRK family is a key feature of this probe's selectivity.[8] |

Table 4: Negative Control (SGC-CLK-1N) Activity

SGC-CLK-1N was designed by adding a methyl group to the pyrimidine core, which abrogates its binding activity.[9]

| Target | Enzymatic Assay IC₅₀ (nM) | Cellular Target Engagement (NanoBRET) |

| CLK1 | >10,000 | Inactive |

| CLK2 | >10,000 | Inactive |

| CLK3 | >10,000 | Inactive |

| CLK4 | >10,000 | Inactive |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.

Cellular Target Engagement via NanoBRET™ Assay

This assay quantitatively measures the binding of this compound to its target kinases within living cells.

Methodology:

-

Cell Transfection: Transfect HEK293 cells with the appropriate NanoLuc®-CLK fusion vector (e.g., NanoLuc®-CLK1) using a suitable transfection reagent. A ratio of 1:9 of fusion vector to carrier DNA is often used.[18]

-

Cell Seeding: The day after transfection, harvest the cells and resuspend them in Opti-MEM. Seed the cells into white, non-binding surface 96-well plates.[18]

-

Compound and Tracer Addition: Prepare serial dilutions of this compound in DMSO, and then dilute further in Opti-MEM. Add the compound dilutions to the appropriate wells. Add the fluorescent NanoBRET™ tracer to all wells at its recommended concentration.

-

Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.

-

Luminescence Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.[18] Immediately measure the luminescence at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~610 nm) using a plate reader equipped with appropriate filters.

-

Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Immunofluorescence for Protein Localization

This protocol allows for the visualization of CLK2 and pSR protein subcellular localization following treatment with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]

- 4. Crystal violet staining protocol | Abcam [abcam.com]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. abcam.com [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. clyte.tech [clyte.tech]

- 10. biorxiv.org [biorxiv.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing. [escholarship.org]

- 14. mdpi.com [mdpi.com]

- 15. This compound: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. caymanchem.com [caymanchem.com]

- 18. ita.promega.com [ita.promega.com]

The Role of SGC-CLK-1 in Pre-mRNA Splicing Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases (CLKs). This document details its mechanism of action in pre-mRNA splicing, presents its biochemical and cellular activity in structured tables, and offers detailed protocols for key experiments to facilitate its use in research and drug discovery.

Introduction to this compound and Pre-mRNA Splicing

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where introns are removed from pre-mRNA transcripts and exons are ligated together to form mature mRNA. This process is carried out by the spliceosome, a dynamic complex of small nuclear RNAs and proteins. The fidelity and regulation of splicing are critical for generating a diverse proteome and maintaining cellular homeostasis.

The Cdc2-like kinases (CLKs), a family of dual-specificity kinases comprising CLK1, CLK2, CLK3, and CLK4, are key regulators of pre-mRNA splicing.[1][2] CLKs phosphorylate serine/arginine-rich (SR) proteins, a family of splicing factors that play a crucial role in exon recognition and spliceosome assembly.[1][2] Phosphorylation by CLKs causes SR proteins to translocate from nuclear speckles to the spliceosome, where they engage with pre-mRNA to facilitate splicing.[1] Dysregulation of CLK activity and aberrant splicing are implicated in numerous diseases, including cancer and neurodegenerative disorders, making CLKs attractive therapeutic targets.[3][4]

This compound is a chemical probe developed by the Structural Genomics Consortium (SGC) that potently and selectively inhibits CLK1, CLK2, and CLK4.[1] It serves as a valuable tool to investigate the biological functions of these kinases and to explore the therapeutic potential of CLK inhibition. This compound is an ATP-competitive inhibitor, and a corresponding inactive analog, SGC-CLK-1N, is available as a negative control for experiments.[1][5]

Quantitative Data for this compound

The following tables summarize the quantitative data for this compound's potency, cellular activity, and selectivity.

Table 1: In Vitro Potency of this compound against CLK Family Kinases

| Kinase | Assay Type | IC50 (nM) | Reference |

| CLK1 | Binding Assay (Luceome) | 41 | [1] |

| CLK2 | Binding Assay (Luceome) | 36 | [1] |

| CLK3 | Binding Assay (Luceome) | >10,000 | [1] |

| CLK1 | Enzymatic Assay (Eurofins) | 13 | [3] |

| CLK2 | Enzymatic Assay (Eurofins) | 4 | [3] |

| CLK3 | Enzymatic Assay (Eurofins) | 363 | [3] |

| CLK4 | Enzymatic Assay (Eurofins) | 46 | [3] |

Table 2: Cellular Target Engagement of this compound

| Kinase | Assay Type | Cellular IC50 (nM) | Reference |

| CLK1 | NanoBRET | 165 | [1] |

| CLK2 | NanoBRET | 70 | [1] |

| CLK4 | NanoBRET | 100 | [1] |

| CLK1 | NanoBRET | 154 ± 50 | [3] |

| CLK2 | NanoBRET | 58 ± 23 | [3] |

| CLK4 | NanoBRET | 137 ± 100 | [3] |

Table 3: Selectivity Profile of this compound

| Assay Type | Details | Results | Reference |

| KINOMEscan | Screened at 1 µM against 403 wild-type kinases. | Only 6 kinases showed a percent of control (PoC) < 35. S(35) at 1 µM = 0.02. | [1] |

| Potential Off-Targets (Enzymatic IC50, nM) | |||

| HIPK1 | Eurofins | 50 | [6] |

| HIPK2 | Eurofins | 42 | [6] |

| STK16 | Eurofins | 49 | [6] |

| Negative Control (SGC-CLK-1N) | |||

| CLK1, CLK2, CLK3, CLK4 | Enzymatic Assay (Eurofins) | Inactive | [5] |

| CLK1, CLK2, CLK4 | NanoBRET | Inactive | [5] |

Signaling Pathways and Experimental Workflows

CLK-Mediated Regulation of Pre-mRNA Splicing

The following diagram illustrates the central role of CLKs in regulating pre-mRNA splicing through the phosphorylation of SR proteins.

Experimental Workflow for Analyzing this compound Effects on Splicing

This diagram outlines a typical workflow to investigate the impact of this compound on alternative splicing events in cultured cells.

Detailed Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from commercially available kinase assay kits and can be used to determine the IC50 of this compound against recombinant CLK enzymes.[2][7]

Materials:

-

Recombinant CLK1, CLK2, or CLK4 enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

This compound and SGC-CLK-1N dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound and SGC-CLK-1N in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a master mix containing kinase assay buffer, ATP (at or near the Km for the specific kinase), and the substrate (e.g., MBP).

-

Add the diluted compounds to the wells of the plate. Include wells for "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Add the enzyme to the appropriate wells to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement using NanoBRET™ Assay

This protocol measures the binding of this compound to its target kinases in living cells.[3]

Materials:

-

Cells transiently or stably expressing a NanoLuc®-CLK fusion protein.

-

Opti-MEM® I Reduced Serum Medium.

-

NanoBRET™ Tracer K5.

-

This compound and SGC-CLK-1N dissolved in DMSO.

-

White, non-binding 96-well plates.

-

NanoBRET™ Nano-Glo® Substrate and NanoLuc® Luciferase.

-

Plate reader capable of measuring BRET signals.

Procedure:

-

Seed the cells expressing the NanoLuc®-CLK fusion protein into the 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound and SGC-CLK-1N in Opti-MEM®.

-

Aspirate the media from the cells and replace it with Opti-MEM®.

-

Add the NanoBRET™ Tracer to all wells at the final recommended concentration.

-

Add the diluted compounds to the appropriate wells.

-

Incubate the plate at 37°C for 2 hours.

-

Equilibrate the plate to room temperature for 15 minutes.

-

Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a plate reader.

-

Calculate the cellular IC50 values from the dose-response curves.

Western Blot Analysis of SR Protein Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of SR proteins following treatment with this compound.[8][9]

Materials:

-

Cell culture medium, plates, and cells of interest.

-

This compound and SGC-CLK-1N dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-SR (pSR) antibody (e.g., mAb104) and an antibody against a specific total SR protein (e.g., anti-SRSF1) or a loading control (e.g., anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or SGC-CLK-1N for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pSR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody for a total SR protein or a loading control to normalize the data.

Immunofluorescence for CLK2 and pSR Protein Localization

This protocol is used to visualize the subcellular localization of CLK2 and phosphorylated SR proteins and to observe any changes induced by this compound.[3][5]

Materials:

-

Cells cultured on glass coverslips in a multi-well plate.

-

This compound and SGC-CLK-1N dissolved in DMSO.

-

Paraformaldehyde (PFA) solution (e.g., 3.2-4% in PBS).

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

-

Blocking solution (e.g., 10% donkey serum in PBS).

-

Primary antibodies: anti-CLK2 and anti-pSR.

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

-

DAPI for nuclear staining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Seed cells on coverslips and allow them to attach.

-

Treat the cells with the desired concentrations of this compound or SGC-CLK-1N for the specified time.

-

Wash the cells with PBS and fix them with PFA solution for 5-10 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 5 minutes.

-

Wash the cells with PBS and block with blocking solution for 1 hour.

-

Incubate the cells with primary antibodies (anti-CLK2 and anti-pSR) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the appropriate fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

Conclusion

This compound is a well-characterized and selective chemical probe for CLK1, CLK2, and CLK4. Its utility in studying the role of these kinases in pre-mRNA splicing and other cellular processes is well-documented. This guide provides the essential quantitative data and detailed experimental protocols to empower researchers to effectively utilize this compound in their investigations into the complex mechanisms of gene expression and the development of novel therapeutic strategies targeting the spliceosome. The availability of a matched negative control, SGC-CLK-1N, further enhances the rigor of experiments conducted with this probe.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. promega.com [promega.com]

- 3. This compound: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Investigating CLK1, CLK2, and CLK4 Function with SGC-CLK-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical probe SGC-CLK-1 and its application in studying the functions of the Cdc2-like kinases (CLK) CLK1, CLK2, and CLK4. This document details the mechanism of action of this compound, its inhibitory profile, and its effects on cellular processes, primarily alternative splicing. Furthermore, it provides detailed experimental protocols for key assays and visual representations of relevant signaling pathways and workflows.

Introduction to CLK Kinases and this compound

The Cdc2-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are dual-specificity protein kinases that play a crucial role in the regulation of pre-mRNA splicing.[1][2] These kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][2] This phosphorylation modulates the subcellular localization and activity of SR proteins, thereby influencing splice site selection and the overall landscape of alternative splicing.[3][4] Dysregulation of CLK activity and aberrant alternative splicing are implicated in various diseases, including cancer and neurodegenerative disorders, making CLKs attractive therapeutic targets.[5]

This compound is a potent and selective chemical probe for CLK1, CLK2, and CLK4.[1] It serves as a valuable tool for elucidating the specific roles of these kinases in cellular signaling and disease. A corresponding negative control compound, SGC-CLK-1N, is available and is inactive against CLKs, allowing for rigorous experimental validation.[2]

This compound: Mechanism of Action and In Vitro/In-Cellular Activity

This compound exerts its effects by competitively inhibiting the ATP-binding site of CLK1, CLK2, and CLK4, thereby preventing the phosphorylation of their downstream substrates, most notably SR proteins.[2] This inhibition of SR protein phosphorylation leads to their sequestration in nuclear speckles and prevents their participation in active splicing, ultimately altering gene expression patterns.[1][5]

Quantitative Data Summary

The inhibitory activity of this compound against CLK family members and selected off-targets has been characterized using both biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Type |

| CLK1 | 13 | Enzymatic Assay |

| CLK2 | 4 | Enzymatic Assay |

| CLK4 | 46 | Enzymatic Assay |

| CLK3 | 363 | Enzymatic Assay |

| HIPK1 | - | This compound is an inhibitor |

| HIPK2 | - | This compound is an inhibitor |

| STK16 | - | This compound is an inhibitor |

| Data sourced from references[1]. |

Table 2: Cellular Target Engagement of this compound (NanoBRET Assay)

| Target | IC₅₀ (nM) |

| CLK1 | <200 |

| CLK2 | 58 |

| CLK4 | <200 |

| Data sourced from references[1]. |

Signaling Pathway of CLK-Mediated Alternative Splicing

CLK kinases are central regulators of alternative splicing through their phosphorylation of SR proteins. The canonical pathway involves the following key steps:

-

CLK Activation: CLK kinases are active within the nucleus.

-

SR Protein Phosphorylation: CLKs phosphorylate SR proteins on serine residues within their RS (arginine/serine-rich) domains.[3][4]

-

SR Protein Relocalization: Phosphorylation promotes the release of SR proteins from nuclear speckles, where they are stored, to the nucleoplasm where splicing occurs.[1]

-

Spliceosome Assembly and Regulation: Phosphorylated SR proteins are recruited to pre-mRNA transcripts and facilitate the assembly of the spliceosome, influencing the selection of splice sites.[3]

-

Alternative Splicing Outcomes: The specific pattern of SR protein phosphorylation dictates the inclusion or exclusion of exons, leading to the production of different mRNA isoforms from a single gene.

The inhibition of CLK1, CLK2, and CLK4 by this compound disrupts this pathway, leading to the hypo-phosphorylation of SR proteins, their retention in nuclear speckles, and subsequent alterations in alternative splicing events.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of CLK1, CLK2, and CLK4 using this compound.

Biochemical Kinase Activity Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of purified CLK kinases and the inhibitory potential of this compound.

Materials:

-

Recombinant human CLK1, CLK2, or CLK4 enzyme

-

SR-derived peptide substrate (e.g., RSRSRSRSR)

-

This compound and SGC-CLK-1N (negative control)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and SGC-CLK-1N in DMSO, then dilute in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup: In each well of the assay plate, add:

-

Kinase solution (final concentration will depend on the specific activity of the enzyme batch)

-

Substrate solution

-

This compound or SGC-CLK-1N dilution (or vehicle control)

-

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Detect ADP:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of this compound to CLK1, CLK2, or CLK4 in living cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding NanoLuc®-CLK fusion protein (CLK1, CLK2, or CLK4)

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer

-

This compound and SGC-CLK-1N

-

NanoBRET™ Nano-Glo® Substrate

-

White, tissue culture-treated 96-well plates

Procedure:

-

Transfection: Transfect HEK293 cells with the NanoLuc®-CLK fusion plasmid.

-

Cell Seeding: The following day, seed the transfected cells into a 96-well plate.

-

Compound and Tracer Addition:

-

Prepare serial dilutions of this compound and SGC-CLK-1N in Opti-MEM™.

-

Add the compound dilutions to the cells.

-

Add the NanoBRET™ Tracer at a predetermined optimal concentration to all wells except the "no tracer" control.

-

-

Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

-

Signal Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to all wells.

-

-

Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Normalize the ratios to the "no compound" control.

-

Plot the normalized ratio against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression.

-

Analysis of Alternative Splicing by Semi-Quantitative RT-PCR

This method is used to assess changes in the splicing patterns of specific genes in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound and SGC-CLK-1N

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

PCR primers flanking the alternative splicing event of interest

-

Taq DNA polymerase and PCR buffer

-

Agarose gel electrophoresis equipment

-

Gel imaging system

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound or SGC-CLK-1N for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the treated cells.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

PCR Amplification:

-

Perform PCR using primers that flank the exon(s) subject to alternative splicing. This allows for the simultaneous amplification of both the included and excluded isoforms.

-

The number of PCR cycles should be optimized to be within the exponential phase of amplification.

-

-

Gel Electrophoresis: Separate the PCR products on an agarose gel. The different splice isoforms will appear as distinct bands of different sizes.

-

Visualization and Quantification:

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands using a gel imaging system.

-

Quantify the intensity of each band using image analysis software.

-

-

Data Analysis: Calculate the percent spliced in (PSI) or the ratio of the isoforms for each treatment condition to determine the effect of this compound on splicing.

Conclusion

This compound is a powerful and selective chemical probe for the investigation of CLK1, CLK2, and CLK4 function. Its well-characterized inhibitory profile and the availability of a negative control make it an invaluable tool for researchers in academia and industry. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and executing experiments to further unravel the complex roles of CLK kinases in health and disease. Through the careful application of this compound, significant advancements can be made in understanding the regulation of alternative splicing and in the development of novel therapeutic strategies targeting this critical cellular process.

References

- 1. This compound: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]

SGC-CLK-1: A Technical Guide to its Effects on Serine-Arginine (SR) Protein Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases (CLK) 1, 2, and 4. This compound serves as a critical tool for investigating the role of CLK-mediated phosphorylation of serine-arginine (SR) proteins in the regulation of pre-mRNA splicing. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of splicing regulation and for the development of novel therapeutic agents targeting this pathway.

Introduction to CLK Kinases and SR Proteins

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The fidelity of splicing is, in large part, governed by the serine-arginine (SR) family of proteins. These proteins play a crucial role in splice site selection and the assembly of the spliceosome. The function of SR proteins is intricately regulated by their phosphorylation status, which is primarily controlled by two families of kinases: the SR protein kinases (SRPKs) and the Cdc2-like kinases (CLKs).[1]

CLKs, which include CLK1, CLK2, CLK3, and CLK4, are dual-specificity kinases that phosphorylate SR proteins on serine residues within their arginine-serine-rich (RS) domains. This phosphorylation is a key step in the mobilization of SR proteins from nuclear speckles, where they are stored, to sites of active transcription and splicing.[2][3] By modulating the phosphorylation state of SR proteins, CLKs influence their subcellular localization, their interactions with RNA, and ultimately, their splicing activity.[3]

This compound: A Selective Inhibitor of CLK1, CLK2, and CLK4

This compound is a chemical probe that has been developed as a potent and selective inhibitor of CLK1, CLK2, and CLK4.[4][5] Its high selectivity makes it an invaluable tool for dissecting the specific roles of these kinases in cellular processes, particularly in the context of SR protein phosphorylation and splicing.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[6] By binding to the ATP-binding pocket of these kinases, this compound prevents the transfer of a phosphate group from ATP to the serine residues on SR proteins. This inhibition of phosphorylation leads to a reduction in the overall phosphorylation of the SR protein family, which in turn affects their function in splicing.[4]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of this compound

| Kinase | IC₅₀ (nM) | Assay Type |

| CLK1 | 13 | Enzymatic Assay[4] |

| CLK2 | 4 | Enzymatic Assay[4] |

| CLK4 | 46 | Enzymatic Assay[4] |

| CLK3 | 363 | Enzymatic Assay[4] |

| HIPK1 | 50 | KINOMEscan[6] |

| HIPK2 | 42 | KINOMEscan[6] |

| STK16 | 49 | KINOMEscan[6] |

Table 2: Cellular Target Engagement of this compound

| Kinase | Cellular IC₅₀ (nM) | Assay Type |

| CLK1 | 165 | NanoBRET[5] |

| CLK2 | 58 | NanoBRET[4] |

| CLK4 | 100 | NanoBRET[5] |

Signaling Pathways and Experimental Workflows

CLK-Mediated SR Protein Phosphorylation and Splicing Regulation

The phosphorylation of SR proteins by CLK kinases is a critical step in the regulation of pre-mRNA splicing. The following diagram illustrates this signaling pathway and the point of intervention for this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing the effects of a CLK inhibitor like this compound.

Experimental Protocols

In Vitro CLK Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format to determine the IC₅₀ of this compound against a target CLK kinase.

Materials:

-

Recombinant CLK1, CLK2, or CLK4 enzyme

-

SR protein-derived peptide substrate (e.g., a peptide containing multiple SR repeats)

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Buffer.

-

Reaction Setup:

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2 µL of the CLK enzyme solution (at a pre-determined optimal concentration) in Kinase Buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing the SR peptide and ATP at their respective Kₘ values) in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.[7][8]

Western Blot Analysis of SR Protein Phosphorylation

This protocol describes the detection of phosphorylated SR proteins in cell lysates following treatment with this compound.[1][9][10]

Materials:

-

Cells of interest

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (5% BSA in TBST)

-

Primary antibody: anti-phospho-SR (e.g., clone 1H4)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-SR primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: The intensity of the bands corresponding to phosphorylated SR proteins will decrease with increasing concentrations of this compound. A loading control (e.g., β-actin or total SR protein) should be used to normalize the data.

Immunofluorescence Staining for SR Protein Subcellular Localization

This protocol allows for the visualization of changes in the subcellular localization of SR proteins upon inhibition of CLK kinases by this compound.[11][12]

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBST)

-

Primary antibody: anti-SR protein (specific for a particular SR protein or a pan-SR antibody)

-

Fluorescently-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound or DMSO for the desired time.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block the cells with Blocking Buffer for 30-60 minutes at room temperature.

-

Incubate with the primary anti-SR protein antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBST.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Inhibition of CLK kinases is expected to cause a re-localization of SR proteins, often leading to their accumulation in nuclear speckles.

-

Conclusion

This compound is a powerful and selective chemical probe that enables the detailed investigation of CLK1, CLK2, and CLK4 function in SR protein phosphorylation and pre-mRNA splicing. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers in the fields of cell biology, molecular biology, and drug discovery. By utilizing this compound, scientists can further unravel the complexities of splicing regulation and explore the therapeutic potential of targeting CLK kinases in various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Structural Genomics Consortium [thesgc.org]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. researchgate.net [researchgate.net]

- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. pnas.org [pnas.org]

- 12. Opposing roles of CLK SR kinases in controlling HIV-1 gene expression and latency - PMC [pmc.ncbi.nlm.nih.gov]

SGC-CLK-1: A Technical Guide to a Potent and Selective Chemical Probe for CLK1, CLK2, and CLK4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and application of SGC-CLK-1, a potent and selective chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4.[1][2][3] this compound serves as a critical tool for elucidating the biological roles of these kinases, particularly in the context of pre-mRNA splicing, and for exploring their therapeutic potential in various diseases, including cancer.[1][4] This document details the quantitative biochemical, biophysical, and cellular characterization of this compound, alongside its inactive control compound, SGC-CLK-1N. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are provided to facilitate its use in research and drug discovery.

Introduction to this compound

This compound (also known as CAF-170) is a small molecule inhibitor that potently and selectively targets the ATP-binding site of CLK1, CLK2, and CLK4.[1][4] Developed by the Structural Genomics Consortium (SGC) and collaborators, it emerged from a targeted medicinal chemistry effort around a hit identified from a kinase inhibitor set screening.[2][5][6] The CLK family of kinases are key regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[7][8] Dysregulation of CLK activity and alternative splicing is implicated in numerous diseases, making them attractive therapeutic targets.[4] this compound provides a high-quality chemical tool to investigate the physiological and pathological functions of these kinases.[9] A structurally similar but inactive analog, SGC-CLK-1N (CAF-225), is available as a negative control for rigorous experimental design.[5]

Quantitative Data Summary

The following tables summarize the in vitro and in-cell activity of this compound and its negative control, SGC-CLK-1N.

Table 1: In Vitro Activity of this compound against CLK Kinases

| Target | Assay Type | IC50 (nM) |

| CLK1 | Binding (Luceome) | 41 |

| CLK2 | Binding (Luceome) | 36 |

| CLK3 | Binding (Luceome) | >10,000 |

| CLK1 | Enzymatic (Eurofins) | 13 |

| CLK2 | Enzymatic (Eurofins) | 4 |

| CLK4 | Enzymatic (Eurofins) | 46 |

| CLK3 | Enzymatic (Eurofins) | 363 |

Data sourced from multiple references.[1][6]

Table 2: In-Cell Target Engagement of this compound (NanoBRET Assay)

| Target | IC50 (nM) |

| CLK1 | 165 |

| CLK2 | 70 |

| CLK4 | 100 |

Data sourced from multiple references.[1]

Table 3: Selectivity Profile of this compound (KINOMEscan)

| Target | Percent of Control @ 1µM |

| CLK1 | <10 |

| CLK2 | <10 |

| CLK4 | <10 |

| HIPK1 | <35 |

| HIPK2 | <35 |

| MAPK15 (ERK8) | <35 |

| STK16 | <35 |

This compound was screened against 403 wild-type kinases at 1 µM. Only 6 kinases showed a Percent of Control (PoC) of less than 35, indicating high selectivity.[6]

Table 4: Activity of Negative Control SGC-CLK-1N

| Target | Assay Type | Activity |

| CLK1, CLK2, CLK3, CLK4 | Enzymatic (Eurofins) | Inactive |

| CLK1, CLK2, CLK4 | NanoBRET | Inactive |

| KinomeScan Panel | Binding | No significant binding (PoC > 45) |

Data sourced from multiple references.[1][5]

Mechanism of Action and Biological Effects

This compound is an ATP-competitive inhibitor of CLK1, CLK2, and CLK4.[6] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, most notably the SR proteins.[7][8] The phosphorylation state of SR proteins is critical for their function in the regulation of pre-mRNA splicing.[7][8] Inhibition of CLKs by this compound leads to a reduction in the phosphorylation of SR proteins, which in turn alters their subcellular localization and their ability to mediate splice site selection.[2][6] This modulation of pre-mRNA splicing can lead to changes in the production of different protein isoforms, ultimately affecting cellular processes such as cell growth and survival.[8][10] Studies have shown that this compound can inhibit the growth of cancer cells, such as those from melanoma and glioblastoma.[3]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Synthesis of this compound and SGC-CLK-1N

Synthesis of this compound:

-

Reactants: 3-(2-chloropyrimidin-4-yl)-6-methoxypyrazolo[1,5-b]pyridazine and 3-methoxy-5-(trifluoromethyl)aniline.

-

Procedure: The reactants are combined in a microwave vial with tert-butanol and a catalytic amount of trifluoroacetic acid (TFA). The mixture is heated to 85°C for 15 hours. After cooling, the reaction is quenched with water, and the pH is adjusted to 7 with aqueous sodium bicarbonate to precipitate the product. The crude product is then purified by silica gel chromatography.[6]

Synthesis of SGC-CLK-1N (Negative Control): The synthesis of the negative control follows a similar multi-step procedure, with the key difference being the introduction of a methyl group at the 6-position of the pyrimidine ring, which abrogates its binding to CLK kinases.[5]

In Vitro Binding Assay (Luceome KinaseSeeker™)

The Luceome KinaseSeeker™ assay is a competition binding assay that measures the ability of a test compound to displace a known fluorescent tracer from the kinase active site. The assay is performed in a cell-free system. The kinase and a tracer are incubated with varying concentrations of the test compound. The amount of tracer bound to the kinase is quantified by measuring fluorescence polarization or a similar readout. A decrease in the signal indicates displacement of the tracer by the test compound, from which an IC50 value can be determined.[11][12][13]

In Vitro Enzymatic Assay (Eurofins)

The Eurofins enzymatic kinase assays measure the catalytic activity of the kinase in the presence of a test compound. A generic procedure involves:

-

Incubating the recombinant kinase enzyme with a specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

-

Adding varying concentrations of the test compound to the reaction mixture.

-

After a set incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel.

-

The percentage of inhibition at each compound concentration is used to calculate the IC50 value.[14]

In-Cell Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within intact cells.[15]

-

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

Assay Setup: The transfected cells are seeded into a multi-well plate.

-

Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the kinase of interest is added to the cells, followed by the addition of varying concentrations of the test compound (this compound). For CLK kinases, NanoBRET Tracer K-5 has been used.[16]

-

Signal Detection: After an incubation period, the NanoBRET substrate is added, and the BRET signal (energy transfer from NanoLuc® to the tracer) is measured.

-

Data Analysis: The displacement of the tracer by the test compound leads to a decrease in the BRET signal, allowing for the determination of an in-cell IC50 value.[15]

Kinome-wide Selectivity Profiling (KINOMEscan®)

The KINOMEscan® platform assesses the selectivity of a compound by measuring its binding to a large panel of kinases. The assay is based on a competition binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates binding. The results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding.[6]

Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-435, U118-MG) are seeded in 96-well plates.

-

Compound Treatment: The following day, cells are treated with a range of concentrations of this compound or the negative control, SGC-CLK-1N.

-

Incubation: Cells are incubated for an extended period (e.g., 8 days), with media and compound being replenished during this time.

-

Cell Viability Measurement: Cell viability is assessed using methods such as crystal violet staining or CellTiter-Glo®. The intensity of the signal is proportional to the number of viable cells.

-

Data Analysis: The results are used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).[6]

Visualizations

CLK Signaling Pathway in Pre-mRNA Splicing

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]

- 8. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]

- 9. Chemical Probes — SGC-UNC [sgc-unc.org]

- 10. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KinaseSeeker™ Technology - Luceome Biotechnologies [luceome.com]

- 12. Cell-free KinaseSeeker™ Assays - Luceome Biotechnologies [luceome.com]

- 13. luceome.com [luceome.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. NanoBRET® TE Intracellular Kinase Assays [promega.sg]

- 16. reactionbiology.com [reactionbiology.com]

SGC-CLK-1: A Technical Guide to its Application in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical probe SGC-CLK-1 and its applications in cancer cell line research. This compound is a potent and selective inhibitor of CDC-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4.[1][2][3] These kinases are crucial regulators of pre-mRNA splicing, a fundamental process often dysregulated in cancer.[1][2] This document outlines the mechanism of action of this compound, summarizes its activity in various cancer cell lines, provides detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by modulating pre-mRNA splicing. CLK kinases phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly of the spliceosome and the recognition of exon-intron boundaries.[1][2] By inhibiting CLK1, CLK2, and CLK4, this compound prevents the phosphorylation of SR proteins. This leads to alterations in splicing patterns, affecting the production of various protein isoforms. In cancer cells, this can shift the balance towards splice variants that suppress tumor progression or sensitize the cells to other treatments. Notably, high expression of CLK2 and amplification of the MYC oncogene have been associated with increased sensitivity to CLK inhibitors.[2][4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key IC50 values for this compound against its primary targets in both enzymatic and cellular contexts.

Table 1: Enzymatic Inhibition of CLK Kinases by this compound

| Target Kinase | Assay Type | IC50 (nM) |

| CLK1 | Binding Assay (Luceome) | 41 |

| CLK2 | Binding Assay (Luceome) | 36 |

| CLK1 | Enzymatic Assay | 13 |

| CLK2 | Enzymatic Assay | 4 |

| CLK4 | Enzymatic Assay | 46 |

| CLK3 | Enzymatic Assay | 363 |

Data sourced from multiple studies.[1][2]

Table 2: Cellular Target Engagement of this compound

| Target Kinase | Assay Type | IC50 (nM) |

| CLK1 | NanoBRET | 165 |

| CLK2 | NanoBRET | 70 |

| CLK4 | NanoBRET | 100 |

Cellular IC50 values were determined in HEK293 cells.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in cancer cell line studies.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

a) Crystal Violet Assay

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO). A negative control compound, SGC-CLK-1N, can also be used.

-

Incubation: Incubate the plates for 8 days, replenishing the media and compound every 4 days.

-

Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plates with water and allow them to air dry.

-

-

Quantification:

-

Solubilize the stain using a 10% acetic acid solution.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to calculate the IC50 value.

b) CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cells as described for the crystal violet assay.

-

Compound Treatment: Treat cells with a serial dilution of this compound and controls.

-

Incubation: Incubate for 48 to 72 hours.

-

Reagent Addition:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

-

Measurement:

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the IC50 value as described for the crystal violet assay.

Western Blotting for SR Protein Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of SR proteins.

-

Cell Lysis:

-

Treat cancer cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]

-

Incubate the membrane with a primary antibody against phosphorylated SR proteins (e.g., anti-pSR, clone 1H4) overnight at 4°C.[1]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits CLK1/2/4, preventing SR protein phosphorylation and altering mRNA splicing.

Caption: Workflow for characterizing this compound from in vitro enzymatic assays to cell-based functional studies.

References

- 1. This compound: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]

An In-depth Technical Guide to the Biological Pathways Affected by SGC-CLK-1

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the chemical probe SGC-CLK-1, its primary biological targets, and the key signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and explanatory diagrams to facilitate a deeper understanding of its mechanism of action and potential applications in research and drug discovery.

Introduction

This compound is a potent and selective chemical probe for the Cdc2-like kinases (CLKs), specifically targeting CLK1, CLK2, and CLK4.[1][2] These kinases are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression, through the phosphorylation of serine/arginine-rich (SR) proteins.[3] Dysregulation of CLK activity and alternative splicing is implicated in various diseases, including cancer and neurodegenerative disorders, making CLK inhibitors like this compound valuable tools for both basic research and therapeutic development.[1][2] This document details the biochemical and cellular activity of this compound, the biological pathways it affects, and the experimental protocols used for its characterization.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound against Primary CLK Targets

| Target | In Vitro IC50 (nM) | Cellular IC50 (nM) (NanoBRET) |

| CLK1 | 13[1][4][5] | 165[3] |

| CLK2 | 4[1][4][5] | 70[3] |

| CLK4 | 46[1][4][5] | 100[3] |

| CLK3 | 363[1][4][5] | Inactive at 10,000[3] |

Table 2: Selectivity Profile of this compound against a Panel of Off-Target Kinases

| Off-Target | In Vitro IC50 (nM) | KINOMEscan % of Control @ 1µM |

| HIPK1 | 50[4] | <35[1] |

| HIPK2 | 42[4] | <35[1] |

| STK16 | 49[4] | Not Reported |

| MAPK15 (ERK8) | Not Reported | <35[1] |

Note: The KINOMEscan assay was performed against 403 wild-type kinases, with only the kinases showing significant binding (PoC < 35) listed here in addition to the primary targets.[1][3]

Signaling Pathways Affected by this compound

The primary biological pathway modulated by this compound is the CLK-mediated phosphorylation of SR proteins, which is integral to the regulation of pre-mRNA splicing.

CLK/SR Protein Signaling Pathway

Cdc2-like kinases (CLKs) are dual-specificity kinases that autophosphorylate on tyrosine residues and phosphorylate substrate proteins on serine and threonine residues. A key function of CLKs is the phosphorylation of SR proteins within their arginine-serine-rich (RS) domains. This phosphorylation is a critical step that dictates the subcellular localization and activity of SR proteins. Phosphorylated SR proteins are released from nuclear speckles and recruited to the spliceosome, where they facilitate the recognition of exons and introns in pre-mRNA transcripts, thereby controlling alternative splicing events.

By inhibiting CLK1, CLK2, and CLK4, this compound prevents the phosphorylation of SR proteins. This leads to a reduction in phosphorylated SR proteins (pSR) and can cause a diffuse localization of both CLKs and pSR proteins throughout the nucleus, as opposed to their typical speckled pattern.[1][2][4] This disruption of SR protein function alters alternative splicing patterns, which can affect the expression of various protein isoforms and consequently impact cellular processes such as proliferation and survival.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

This assay is used to determine the in vitro potency (IC50) of this compound against purified kinases.

Principle: The assay measures the ability of the test compound to inhibit the enzymatic activity of the target kinase. The amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Dilute the target kinase (e.g., CLK1, CLK2, CLK4) and its specific substrate in kinase assay buffer.

-

Prepare an ATP solution at a concentration appropriate for the specific kinase.

-

-

Assay Procedure:

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (control).

-

Add 2 µL of the diluted kinase to each well.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This competition binding assay is used to assess the selectivity of this compound across a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the target kinase. The amount of kinase captured on a solid support is quantified by qPCR.

Protocol:

-

Assay Setup:

-

A panel of DNA-tagged kinases (403 wild-type human kinases) is used.

-

An immobilized, broadly selective kinase inhibitor is coupled to a solid support.

-

-

Binding Reaction:

-

The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound at 1 µM).

-

If this compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

-

-

Quantification:

-

After the binding reaction reaches equilibrium, the solid support is washed to remove unbound components.

-

The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA tag using qPCR.

-

-

Data Analysis:

-

The results are reported as "percent of control" (PoC), where a lower PoC value indicates stronger binding of the test compound.

-

A selectivity score (S-score) can be calculated based on the number of kinases that are potently inhibited at a given concentration.

-

This assay measures the binding of this compound to its target kinases in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

-

Cell Preparation:

-

HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CLK1, CLK2, or CLK4) fused to NanoLuc® luciferase.

-

Cells are allowed to express the fusion protein for 20-24 hours.

-

-

Assay Procedure:

-

Transfected cells are harvested and seeded into a 96-well plate.

-

A serial dilution of this compound is added to the cells, followed by the addition of a cell-permeable fluorescent tracer (NanoBRET™ Kinase Tracer).

-

The plate is incubated at 37°C for 2 hours to allow for compound and tracer binding to reach equilibrium.

-

-

Signal Detection:

-

The NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added to the wells.

-

The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (typically 450 nm and 610 nm, respectively).

-

-

Data Analysis:

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

The BRET ratio is plotted against the log of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the cellular IC50 value.

-

References

- 1. This compound: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

SGC-CLK-1: A Technical Guide to its Impact on Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical probe SGC-CLK-1 and its potential impact on neurodegenerative disease models. This compound is a potent and selective inhibitor of the CDC-like kinase (CLK) family, specifically targeting CLK1, CLK2, and CLK4.[1][2][3] While direct experimental data of this compound in dedicated neurodegenerative disease models remains nascent, this document synthesizes the existing biochemical data for the compound with the established roles of CLK kinases in neurodegenerative pathologies. This guide will detail the mechanism of action of this compound, present its quantitative biochemical data, provide detailed experimental protocols for its use in relevant assays, and visualize the key signaling pathways involved. The information herein is intended to equip researchers with the necessary knowledge to design and execute experiments to further investigate the therapeutic potential of targeting CLKs with this compound in the context of diseases such as Alzheimer's and Parkinson's.

Introduction to this compound and its Target Rationale in Neurodegeneration

This compound is a well-characterized chemical probe that demonstrates high potency and selectivity for the CDC-like kinases CLK1, CLK2, and CLK4.[1][2][3] The CLK family of serine/threonine kinases are crucial regulators of pre-messenger RNA (mRNA) splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[4][5] This phosphorylation event dictates the subcellular localization and activity of SR proteins, which are essential components of the spliceosome.[4][5]

The rationale for investigating this compound in the context of neurodegenerative diseases stems from the growing body of evidence implicating aberrant RNA splicing and kinase activity in the pathogenesis of these disorders.[4][5][6][7][8] Specifically, CLK kinases have been linked to:

-

Tau Pathology: CLKs are implicated in the alternative splicing of the tau transcript and direct phosphorylation of the tau protein, both of which can contribute to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[4][5][7][8]

-

Amyloid-Beta Production: Alterations in the splicing of the amyloid precursor protein (APP) transcript can influence the production of pathogenic amyloid-beta peptides.[6]

-

Neuroinflammation: CLK1 has been shown to play a role in regulating the inflammatory response in microglia, the resident immune cells of the central nervous system.[9][10][11][12][13]

-

Alpha-Synucleinopathy: While less direct, the regulation of protein levels and clearance, which can be influenced by splicing, is relevant to the aggregation of alpha-synuclein in Parkinson's disease.[14][15]

This compound, by potently inhibiting CLK1, CLK2, and CLK4, provides a valuable tool to dissect the precise roles of these kinases in neurodegenerative processes and to explore the therapeutic potential of their inhibition.

Quantitative Data Presentation

This section summarizes the available quantitative data for this compound's inhibitory activity and the effects of targeting CLKs in neurodegenerative contexts.

Table 1: In Vitro Inhibitory Activity of this compound

This table details the biochemical potency of this compound against its primary targets and key off-targets.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| CLK1 | 13 | Enzymatic Assay | [3][16] |

| CLK2 | 4 | Enzymatic Assay | [3][16] |

| CLK4 | 46 | Enzymatic Assay | [3][16] |

| CLK3 | 363 | Enzymatic Assay | [3][16] |

| HIPK1 | 50 | KINOMEscan | [17] |

| HIPK2 | 42 | KINOMEscan | [17] |

| STK16 | 49 | KINOMEscan | [17] |

Table 2: Cellular Target Engagement of this compound

This table presents the potency of this compound in a cellular context using the NanoBRET target engagement assay.

| Target Kinase | Cellular IC50 (nM) | Cell Line | Reference |

| CLK1 | 154 ± 50 | HEK293 | [3] |

| CLK2 | 58 ± 23 | HEK293 | [3] |

| CLK4 | 137 ± 100 | HEK293 | [3] |

Table 3: Effects of CLK Inhibition on Neurodegenerative Disease Markers (Indirect Evidence)

As direct quantitative data for this compound in neurodegenerative models is limited, this table summarizes findings from studies using other CLK inhibitors or genetic knockdown of CLKs. This provides a basis for hypothesizing the potential effects of this compound.

| Neurodegenerative Marker | Experimental System | CLK Inhibitor/Manipulation | Observed Effect | Reference |

| Tau Phosphorylation | In vitro kinase assay | Leucettine B (CLK1/DYRK1A inhibitor) | Inhibition of tau phosphorylation | [4] |

| Amyloid-Beta Production | Alzheimer's disease models | General CLK inhibitors | Reduction in pathogenic amyloid-beta peptides | [6] |

| Neuroinflammation | Microglial cells | CLK1 deficiency | Enhanced pro-inflammatory response | |

| Alpha-Synuclein Levels | Human neurons with SNCA triplication | DCLK1 knockdown | Reduction in total and phosphorylated α-Syn | [15] |

Experimental Protocols